PI-1840

Beschreibung

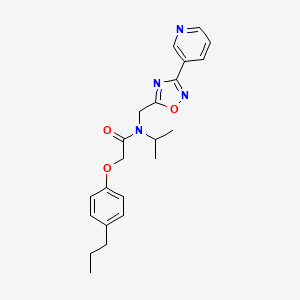

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVXAODXPVWGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PI-1840: A Technical Guide to its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-1840 is a novel, potent, and selective noncovalent proteasome inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3][4] Unlike covalent inhibitors such as bortezomib, this compound exhibits a rapidly reversible binding mode, which may contribute to a more favorable toxicity profile and efficacy against solid tumors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanism of Action: Proteasome Inhibition

The primary molecular target of this compound is the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Specifically, this compound is a highly selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[1][2][3] Its inhibitory activity against the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities is significantly lower.[1][3][4]

Mass spectrometry and dialysis studies have confirmed that this compound is a noncovalent and rapidly reversible inhibitor of the CT-L activity.[1][2][3] Furthermore, it displays over 100-fold greater selectivity for the constitutive proteasome compared to the immunoproteasome.[1][2][3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against the proteasome's catalytic activities and its effect on the viability of various cancer cell lines are summarized below.

| Target | Parameter | Value | Cell Line/System | Reference |

| Chymotrypsin-like (CT-L) Activity | IC50 | 27 ± 0.14 nM | Purified Rabbit 20S Proteasome | [1][3][4] |

| Trypsin-like (T-L) Activity | IC50 | >100 µM | Purified Rabbit 20S Proteasome | [1][3][4] |

| Peptidylglutamyl peptide hydrolyzing (PGPH) Activity | IC50 | >100 µM | Purified Rabbit 20S Proteasome | [1][3][4] |

| MDA-MB-231 (Breast Cancer) | IC50 (Viability) | 2.2 µM | Human Cancer Cell Line | [2] |

| HCT-116 (p53+/+) (Colon Cancer) | IC50 (Viability) | 8.7 ± 1.0 µM | Human Cancer Cell Line | [2] |

| HCT-116 (p53-/-) (Colon Cancer) | IC50 (Viability) | 16.0 ± 1.3 µM | Human Cancer Cell Line | [2] |

| RXF-397 (Renal Cancer) | IC50 (Viability) | 45.2 µM | Human Cancer Cell Line | [2] |

| MG-63 (Osteosarcoma) | IC50 (Viability, 48h) | 59.58 µM | Human Cancer Cell Line | [5] |

| U2-OS (Osteosarcoma) | IC50 (Viability, 48h) | 38.83 µM | Human Cancer Cell Line | [5] |

Cellular Consequences of Proteasome Inhibition by this compound

The inhibition of the proteasome's CT-L activity by this compound leads to a cascade of downstream cellular events that collectively contribute to its anti-cancer effects.

Accumulation of Proteasome Substrates

By blocking proteasomal degradation, this compound causes the accumulation of key regulatory proteins. In cancer cells, this includes the buildup of:

-

p27: A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.[1][2][3]

-

IκB-α: An inhibitor of the pro-survival transcription factor NF-κB.[1][2][3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] This is achieved through both intrinsic and extrinsic pathways, evidenced by the increased expression of cleaved caspase-8 and cleaved caspase-9 in osteosarcoma cells.[5] The accumulation of the pro-apoptotic protein Bax also contributes to the induction of programmed cell death.[1][2][3]

Inhibition of Survival Pathways

This compound effectively inhibits critical cell survival pathways. The accumulation of IκB-α leads to the sequestration of NF-κB in the cytoplasm, thereby attenuating its transcriptional activity which promotes cell survival and proliferation.[5]

Cell Cycle Arrest

In osteosarcoma cell lines, this compound has been shown to induce cell cycle arrest.[5] This effect is consistent with the accumulation of cell cycle inhibitors like p21 and p27.[6]

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagy in osteosarcoma cells, as indicated by an increased ratio of LC3-II to LC3-I and enhanced expression of Beclin1.[5][6]

Attenuation of Metastasis

This compound has been shown to reduce the migration and invasion capabilities of osteosarcoma cells.[5][6] This is partly attributed to the inhibition of the NF-κB pathway, which is known to regulate the expression of matrix metalloproteinases (MMPs) involved in metastasis.[5]

Signaling Pathways and Experimental Workflows

Caption: this compound mechanism of action in cancer cells.

Caption: General experimental workflow for evaluating this compound.

Synergistic Anti-Cancer Effects

This compound has been shown to sensitize human cancer cells to other anti-cancer agents, highlighting its potential in combination therapies.

-

With Nutlin (mdm2/p53 disruptor): this compound enhances the anti-proliferative effects of nutlin in a p53-dependent manner.[1][2] In HCT-116 p53+/+ cells, the combination is more effective at inhibiting cell viability than in p53-/- cells.[2]

-

With BH3-M6 (pan-Bcl-2 antagonist): this compound also sensitizes cancer cells to the pan-Bcl-2 antagonist BH3-M6.[1][2]

Caption: Synergistic effects of this compound with other agents.

Experimental Protocols

Proteasome Activity Assay

This protocol is for measuring the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH) activities of the proteasome in whole cell extracts.

-

Cell Lysis:

-

Treat exponentially growing cancer cells (e.g., MDA-MB-468) with this compound (e.g., 5 µM) for various time points.

-

Harvest cells and lyse them in a suitable lysis buffer.

-

Determine protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

-

Enzyme Activity Measurement:

-

In a 96-well plate, add 50 µg of cell lysate to each well.

-

Add the appropriate fluorogenic peptide substrate:

-

CT-L: Suc-LLVY-AMC

-

T-L: Boc-LRR-AMC

-

PGPH: Z-LLE-AMC

-

-

Incubate the plate at 37°C.

-

Measure the fluorescence of the cleaved AMC product using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of proteasome activity relative to a vehicle-treated control.

-

Western Blot Analysis

This protocol is for detecting the levels of specific proteins in cancer cells following treatment with this compound.

-

Cell Treatment and Lysis:

-

Treat cancer cells (e.g., MDA-MB-468) with varying concentrations of this compound for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p27, Bax, IκB-α, cleaved PARP, Akt, survivin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system according to the manufacturer's protocol.[2]

-

Cell Viability (MTT/CCK-8) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Drug Treatment:

-

Viability Measurement:

-

For MTT Assay: Add MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

For CCK-8 Assay: Add CCK-8 solution to each well and incubate.[5]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

-

Conclusion

This compound is a promising anti-cancer agent that acts through the noncovalent and reversible inhibition of the proteasome's chymotrypsin-like activity. This targeted action leads to the accumulation of tumor-suppressive proteins, induction of apoptosis, and inhibition of pro-survival pathways. Its efficacy in preclinical models, both as a single agent and in combination with other targeted therapies, warrants further investigation for its clinical development in the treatment of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PI-1840: A Selective, Noncovalent Proteasome Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PI-1840 is a potent and highly selective, noncovalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3][4][5] Its reversible and noncovalent mode of action presents a promising alternative to currently approved covalent proteasome inhibitors, potentially offering a better safety profile and efficacy against solid tumors.[1][2][6] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant experimental protocols, and its effects on key signaling pathways.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity against proteasome subunits and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits

| Target | IC50 Value | Source |

| Chymotrypsin-like (CT-L) activity (β5 subunit) | 27 ± 0.14 nM | [1][2] |

| Trypsin-like (T-L) activity (β2 subunit) | >100 µM | [1][2][3][4] |

| Peptidylglutamyl peptide hydrolyzing (PGPH-L) activity (β1 subunit) | >100 µM | [1][2][3][4] |

| Constitutive 20S Proteasome (CT-L) | 18 nM | [5] |

| Immunoproteasome (CT-L) | 2170 nM | [5] |

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Source |

| MDA-MB-468 (Human Breast Cancer) | CT-L Activity Inhibition | IC50 | 0.37 µM | [5] |

| MG-63 (Osteosarcoma) | Cell Viability (48h) | IC50 | 59.58 µM | [7] |

| U2-OS (Osteosarcoma) | Cell Viability (48h) | IC50 | 38.83 µM | [7] |

| HCT-116 (p53+/+) | Sensitization to Nutlin (Cell Viability) | IC50 of Nutlin | 6.2 µM (without this compound) | [1] |

| HCT-116 (p53-/-) | Sensitization to Nutlin (Cell Viability) | IC50 of Nutlin | 55.1 µM (without this compound) | [1] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of various proteasome substrates, which in turn triggers downstream signaling events culminating in apoptosis and cell cycle arrest.

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound inhibits the proteasome, leading to the accumulation of IκB-α, p27, and Bax, which in turn inhibits survival pathways and induces apoptosis.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize this compound.

Proteasome Activity Assay

-

Preparation of Cell Lysates:

-

Treat cancer cells with desired concentrations of this compound for a specified time.

-

Harvest cells and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Fluorometric Assay:

-

Incubate cell lysates with specific fluorogenic substrates for the different proteasome activities:

-

CT-L: Suc-LLVY-AMC

-

T-L: Boc-LRR-AMC

-

PGPH-L: Z-LLE-AMC

-

-

Measure the fluorescence of the cleaved AMC product using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of proteasome activity relative to a vehicle-treated control.

-

Western Blot Analysis

-

Sample Preparation:

-

Treat cells with this compound as required.

-

Lyse cells and quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates (typically 20-50 µg) on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p27, Bax, IκB-α, p-Akt, survivin, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability (MTT) Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and/or other compounds for the desired duration (e.g., 48 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

In Vivo Tumor Xenograft Study

-

Tumor Implantation:

-

Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 150 mg/kg, intraperitoneally, daily) and a vehicle control to the respective groups.[1]

-

-

Tumor Measurement and Analysis:

-

Measure tumor volume at regular intervals using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A general workflow for the preclinical development of this compound, from initial biochemical screening to in vivo efficacy studies.

Conclusion

This compound is a promising selective, noncovalent proteasome inhibitor with potent anti-tumor activity, particularly against solid tumors. Its distinct mechanism of action and favorable preclinical data warrant further investigation and development as a potential therapeutic agent for cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the potential of this compound and similar noncovalent proteasome inhibitors.

References

- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. This compound | Proteasome inhibitor | Probechem Biochemicals [probechem.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of PI-1840 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of PI-1840, a novel non-covalent proteasome inhibitor, and its efficacy in inducing apoptosis in solid tumors. By providing a comprehensive overview of the current scientific literature, this document aims to equip researchers and drug development professionals with the critical information needed to explore the therapeutic potential of this compound. We will examine its impact on key signaling pathways, present quantitative data on its anti-tumor activity, and provide detailed experimental protocols for key assays.

Core Mechanism: Targeting the Proteasome to Induce Cancer Cell Death

This compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, with an IC50 value of 27 ± 0.14 nM.[1][2][3][4] Unlike the clinically approved proteasome inhibitor bortezomib, which acts covalently, this compound is a non-covalent and rapidly reversible inhibitor.[1][2][5] This distinction may contribute to a more favorable toxicity profile and efficacy against solid tumors, a setting where bortezomib has shown limited activity.[1][2][5]

The proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, including those that regulate cell cycle progression and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of key pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering programmed cell death in cancer cells.[1][2][5]

Quantitative Analysis of Anti-Tumor Efficacy

The pro-apoptotic effects of this compound have been demonstrated across various solid tumor cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Osteosarcoma Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µM) |

| MG-63 | 24 hours | 108.40 |

| MG-63 | 48 hours | 59.58[6] |

| U2-OS | 24 hours | 86.43 |

| U2-OS | 48 hours | 38.83[6] |

Table 2: Apoptosis Rates in Osteosarcoma Cell Lines Treated with this compound for 48 hours

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |

| MG-63 | 0 | ~5 |

| MG-63 | 40 | ~15 |

| MG-63 | 80 | ~25 |

| U2-OS | 0 | ~5 |

| U2-OS | 20 | ~20 |

| U2-OS | 40 | ~35 |

Data are approximated from graphical representations in the source literature.[6]

Table 3: In Vivo Tumor Growth Inhibition by this compound in a Human Breast Cancer Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Volume Change | Statistical Significance (p-value vs. Vehicle) |

| Vehicle | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O | Increase | N/A |

| This compound | 150 mg/kg/day, i.p., daily | Suppression | p < 0.05 on days 3, 5, 7, 10, 12, and 14[5] |

| Bortezomib | 1 mg/kg, twice weekly, i.p. | No significant suppression | Not statistically significant[5] |

Signaling Pathways of this compound-Induced Apoptosis

This compound-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway and the accumulation of pro-apoptotic proteins.

Attenuation of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of cell survival, and its constitutive activation is a hallmark of many cancers. This compound treatment leads to the accumulation of IκB-α, an inhibitor of NF-κB.[1][2][5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.[6]

Induction of Intrinsic and Extrinsic Apoptotic Pathways

This compound treatment leads to the accumulation of the pro-apoptotic protein Bax.[1][2][5] This suggests an involvement of the intrinsic, or mitochondrial, pathway of apoptosis. The accumulation of Bax can lead to the release of cytochrome c from the mitochondria, triggering a caspase cascade. Furthermore, studies have shown enhanced expression of cleaved caspase-8 and cleaved caspase-9, indicating that both the intrinsic and extrinsic apoptotic pathways are activated by this compound.[6]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate osteosarcoma cells (MG-63 or U2-OS) in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.[6]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5-160 µM) for 24 or 48 hours.[6]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6]

Western Blot Analysis

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, p-IκBα, p65, p-p65, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of solid tumors due to its unique non-covalent mechanism of proteasome inhibition and its demonstrated ability to induce apoptosis through multiple signaling pathways. The preclinical data presented in this guide highlight its potent anti-tumor activity, particularly in osteosarcoma and breast cancer models.

Future research should focus on expanding the evaluation of this compound to a broader range of solid tumors and further elucidating the intricate molecular mechanisms underlying its pro-apoptotic effects. Combination studies with other anti-cancer agents are also warranted to explore potential synergistic interactions. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing the development of this novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PI-1840 and the Accumulation of Proteasome Substrates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PI-1840 is a potent, selective, and rapidly reversible non-covalent inhibitor of the 20S proteasome's chymotrypsin-like (CT-L) activity, also known as the β5 subunit.[1][2][3] Unlike covalent inhibitors such as bortezomib, its non-covalent nature may contribute to a more favorable toxicity profile, making it a subject of interest for anticancer research, particularly against solid tumors.[4][5][6] Mechanistically, this compound blocks the degradation of specific cellular proteins, leading to their accumulation. This guide provides an in-depth overview of the core mechanism of this compound, focusing on the accumulation of key proteasome substrates, the experimental methodologies used to demonstrate this effect, and the resultant impact on critical cellular signaling pathways.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, establishing its potency and selectivity.

Table 2.1: Inhibitory Potency of this compound on Proteasome Activities

| Target Proteasome Activity | IC50 Value (nM) | Notes |

| Chymotrypsin-like (CT-L) | 27 ± 0.14 | Potent and primary target activity. |

| Trypsin-like (T-L) | >100,000 | Minimal activity, indicating high selectivity. |

| Peptidylglutamyl-peptide hydrolyzing (PGPH) | >100,000 | Minimal activity, indicating high selectivity. |

Data sourced from Kazi et al., 2014.[4][5]

Table 2.2: Selectivity of this compound for Constitutive vs. Immunoproteasome

| Proteasome Type | Target Subunit | IC50 Value (nM) | Selectivity Fold-Change |

| Constitutive Proteasome | β5 (CT-L) | 18 | >120-fold |

| Immunoproteasome | LMP7 (CT-L) | 2170 |

Data demonstrates that this compound is significantly more selective for the constitutive proteasome, which is ubiquitously expressed, over the immunoproteasome.[2][3]

Table 2.3: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 Value (µM) after 5 days |

| MDA-MB-468 | Breast | 2.2 |

| HCT-116 (p53+/+) | Colon | Not specified |

| LNCaP | Prostate | Not specified |

| DU-145 | Prostate | Not specified |

| MG-63 | Osteosarcoma | 59.58 (48h) |

| U2-OS | Osteosarcoma | 38.83 (48h) |

Data compiled from multiple sources.[4][7][8]

Core Mechanism: Accumulation of Proteasome Substrates

By inhibiting the CT-L activity of the proteasome, this compound prevents the degradation of proteins that are targeted for destruction via the ubiquitin-proteasome system. This leads to the accumulation of several key regulatory proteins within the cell.[4][5]

Key Substrates and Their Cellular Roles:

-

p27 (Kip1): A cyclin-dependent kinase inhibitor that negatively regulates the cell cycle. Its accumulation leads to cell cycle arrest, primarily at the G2/M phase.[4][8]

-

Bax: A pro-apoptotic member of the Bcl-2 family. Its accumulation sensitizes cells to apoptosis by promoting mitochondrial outer membrane permeabilization.[4][8]

-

IκB-α: An inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. Its accumulation sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.[4][7]

Signaling Pathways and Experimental Workflows

The accumulation of these substrates directly impacts major signaling pathways that govern cell survival, proliferation, and apoptosis.

Signaling Pathways Affected by this compound

Caption: Mechanism of this compound action leading to substrate accumulation and downstream effects.

Experimental Workflow for Assessing Substrate Accumulation

Caption: A typical Western Blot workflow to measure protein accumulation after this compound treatment.

Detailed Experimental Protocols

Proteasome Activity Assay (in vitro)

This protocol is adapted from standard fluorogenic assays used to measure proteasome activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

-

Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate for CT-L activity, Suc-LLVY-AMC, in DMSO.

-

This compound Stock: Prepare a stock solution of this compound in DMSO. Serially dilute to desired concentrations.

-

Enzyme: Use purified 20S rabbit proteasome or human immunoproteasome.

-

-

Assay Procedure:

-

In a 96-well black microplate, add purified proteasome to the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells.

-

Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 20 µM.

-

Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[9]

-

-

Data Analysis:

-

Calculate the rate of AMC release (slope of the linear portion of the kinetic curve).

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Western Blotting for Substrate Accumulation

This protocol outlines the key steps to visualize the accumulation of p27, Bax, and IκB-α in cultured cells.

-

Cell Culture and Treatment:

-

Plate human cancer cells (e.g., MDA-MB-468 breast cancer cells) and allow them to attach overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time, typically 24 to 48 hours.[4]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 50 µg) from each sample by boiling in Laemmli sample buffer.[4]

-

Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with primary antibodies specific for p27, Bax, IκB-α, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[4] The intensity of the bands corresponding to p27, Bax, and IκB-α should increase with higher concentrations of this compound.

-

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non‑covalent proteasome inhibitor PI‑1840 induces apoptosis and autophagy in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PI-1840 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-1840 is a novel, non-covalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better safety profile and efficacy against solid tumors.[1][2] In vitro studies have demonstrated that this compound effectively inhibits proteasome activity in various cancer cell lines, leading to the accumulation of proteasome substrates, cell cycle arrest, and induction of apoptosis.[1][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound selectively inhibits the CT-L activity of the proteasome, a key enzyme complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, such as p27, Bax, and IκB-α.[1][2] The buildup of these proteins disrupts cancer cell survival pathways and triggers programmed cell death.[1][2] Furthermore, this compound has been shown to sensitize cancer cells to other anti-cancer agents, including the mdm2/p53 disruptor nutlin and the pan-Bcl-2 antagonist BH3-M6.[1]

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 120 hours of treatment, as determined by MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast | 2.2 |

| MDA-MB-468 | Breast | 5.0 |

| HCT-116 | Colon | 10.5 |

| PC-3 | Prostate | 8.9 |

| LNCaP | Prostate | 12.3 |

| PANC-1 | Pancreatic | 15.6 |

| ACHN | Renal | 20.1 |

| A549 | Lung | 25.8 |

| RXF-397 | Renal | 45.2 |

| MG-63 (48h) | Osteosarcoma | 59.58 |

| U2-OS (48h) | Osteosarcoma | 38.83 |

Data for MG-63 and U2-OS cells are from a 48-hour incubation.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: MTT Assay Workflow.

Western Blot Analysis

This protocol is for detecting the accumulation of proteasome substrate proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p27, anti-Bax, anti-IκB-α, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Figure 3: Apoptosis Assay Workflow.

Proteasome Activity Assay

This protocol is for measuring the inhibition of proteasome activity by this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer for proteasome activity assay

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Proteasome inhibitor (positive control, e.g., MG-132)

-

Fluorometric microplate reader

Procedure:

-

Treat cells with this compound for a short duration (e.g., 2 hours).

-

Lyse the cells and collect the supernatant.

-

Determine protein concentration.

-

In a black 96-well plate, add cell lysate, assay buffer, and the fluorogenic substrate.

-

Include wells with a known proteasome inhibitor as a control for specificity.

-

Measure the fluorescence kinetics at 37°C using a microplate reader (e.g., Ex/Em = 350/440 nm for AMC).

-

Calculate the rate of substrate cleavage to determine proteasome activity.

Conclusion

This compound is a promising anti-cancer agent that targets the proteasome with a novel non-covalent mechanism. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action in various cancer cell lines. These assays are essential for preclinical studies and further drug development efforts.

References

Application Notes and Protocols for In Vivo Studies of PI-1840 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of PI-1840 in mouse xenograft models, based on published preclinical data. Detailed protocols for replicating these studies are also included to facilitate further research and drug development efforts.

Introduction

This compound is a novel, noncovalent, and rapidly reversible inhibitor of the proteasome's chymotrypsin-like (CT-L) activity.[1][2][3] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better safety profile and efficacy against solid tumors.[1][3][4] In preclinical studies, this compound has demonstrated significant anti-tumor activity in human breast cancer xenografts.[1][2] This document outlines the quantitative results from these studies and provides detailed protocols for their replication.

Data Presentation

The in vivo anti-tumor efficacy of this compound was evaluated in a human breast cancer xenograft model using MDA-MB-231 cells in nude mice.[1] The key quantitative findings from this study are summarized in the tables below.

Table 1: Treatment Groups and Dosing Regimen

| Treatment Group | Compound | Dosage | Administration Route | Frequency | Vehicle |

| 1 | Vehicle | - | Intraperitoneal (i.p.) | Daily | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |

| 2 | This compound | 150 mg/kg/day | Intraperitoneal (i.p.) | Daily | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |

| 3 | Bortezomib | 1 mg/kg | Intraperitoneal (i.p.) | Twice weekly | 30% 2-hydroxypropyl-β-cyclodextrin in H₂O |

Table 2: Tumor Growth Inhibition after 14 Days of Treatment

| Treatment Group | Average Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle | +288 ± 91% | - |

| This compound | +69 ± 17% | 85% |

| Bortezomib | +263 ± 28% | Minimal |

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the chymotrypsin-like activity of the 26S proteasome.[1][5] This inhibition prevents the degradation of key cellular proteins, leading to the accumulation of tumor suppressors and pro-apoptotic factors. A simplified diagram of the proposed signaling pathway is presented below.

Experimental Protocols

The following protocols are based on the published in vivo study of this compound and standard xenograft procedures.[1][6][7][8]

Cell Culture and Preparation

-

Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting:

-

Grow MDA-MB-231 cells to 80-90% confluency.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent with complete culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue exclusion). Cell viability should be >95%.

-

Centrifuge the cells again and resuspend the pellet in the appropriate vehicle for injection at the desired concentration.

-

Mouse Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

-

Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Prepare the injection site on the flank by shaving and disinfecting with 70% ethanol.

-

Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in a volume of 100-200 µL of sterile PBS or serum-free medium.

-

Monitor the mice regularly for tumor formation.

-

This compound Treatment Protocol

-

Tumor Growth Monitoring:

-

Once tumors become palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 250 mm³.[1]

-

-

Drug Preparation and Administration:

-

Prepare the this compound solution by dissolving it in the vehicle (30% 2-hydroxypropyl-β-cyclodextrin in water) to a final concentration that allows for the administration of 150 mg/kg in a reasonable injection volume (e.g., 100-200 µL).

-

Administer this compound or the vehicle control intraperitoneally (i.p.) daily for 14 days.[1]

-

For the bortezomib control group, administer a 1 mg/kg dose i.p. twice a week.[1]

-

-

Monitoring and Endpoints:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Continue to measure tumor volumes every 2-3 days.

-

The primary endpoint is the tumor volume at the end of the 14-day treatment period.

-

At the end of the study, euthanize the mice according to institutional guidelines. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of this compound.

References

- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tumorvolume.com [tumorvolume.com]

- 5. apexbt.com [apexbt.com]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols: Utilizing PI-1840 in Combination with Other Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] Unlike covalent proteasome inhibitors such as bortezomib, this compound's reversible nature may offer a better toxicity profile and improved efficacy against solid tumors.[1][2] Mechanistically, this compound inhibits the degradation of key cellular proteins, leading to the accumulation of proteasome substrates like p27, Bax, and IκB-α.[1][2][3] This disruption of protein homeostasis induces apoptosis and inhibits critical survival pathways in cancer cells.[1][2][3] Preclinical studies have demonstrated that this compound can sensitize cancer cells to other anticancer agents, presenting a promising avenue for combination therapies.[1][2][3]

These application notes provide detailed protocols and data for utilizing this compound in combination with two such agents: nutlin , an MDM2 antagonist that activates p53, and BH3-M6 , a pan-Bcl-2 antagonist that promotes apoptosis.

Data Presentation: Efficacy of this compound in Combination Therapies

The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with nutlin and BH3-M6 in various cancer cell lines.

Table 1: Synergistic Inhibition of Cell Viability with this compound and Nutlin in HCT-116 Colon Cancer Cells

| Cell Line | Treatment | IC50 (μM) | Combination Effect |

| HCT-116 (p53+/+) | Nutlin alone | >10 | - |

| Nutlin + this compound (2.5 μM) | 2.8 | Sensitization | |

| HCT-116 (p53-/-) | Nutlin alone | >10 | - |

| Nutlin + this compound (2.5 μM) | >10 | No Sensitization |

Data extracted from studies demonstrating that this compound sensitizes p53-wildtype cancer cells to nutlin.[1]

Table 2: Synergistic Inhibition of Cell Viability with this compound and BH3-M6

| Cell Line | Cancer Type | Treatment | IC50 (μM) | Combination Effect |

| LNCaP | Prostate Cancer | BH3-M6 alone | 4.5 | - |

| BH3-M6 + this compound (2.5 μM) | 1.8 | Sensitization | ||

| DU-145 | Prostate Cancer | BH3-M6 alone | >10 | - |

| BH3-M6 + this compound (2.5 μM) | >10 | No Sensitization |

Data extracted from studies indicating that this compound's sensitization to BH3-M6 is dependent on the presence of pro-apoptotic proteins like Bax, which is absent in DU-145 cells.[1]

Table 3: Effect of this compound on Osteosarcoma Cell Viability

| Cell Line | Treatment Duration | IC50 (μM) |

| MG-63 | 24h | 108.40 |

| 48h | 59.58 | |

| U2-OS | 24h | 86.43 |

| 48h | 38.83 |

Data from a study on the effects of this compound as a single agent in osteosarcoma cell lines.[4]

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines:

-

HCT-116 (p53+/+ and p53-/-) human colon carcinoma cells.

-

LNCaP and DU-145 human prostate cancer cells.

-

MDA-MB-468 human breast cancer cells.

-

MG-63 and U2-OS human osteosarcoma cells.[4]

-

-

Culture Media:

-

For HCT-116, LNCaP, DU-145, and MDA-MB-468: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

For MG-63 and U2-OS: Dulbecco's modified Eagle's medium (DMEM) with 10% FBS.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Reagents:

-

This compound: Synthesized in-house or obtained from a commercial supplier. Prepare stock solutions in DMSO.

-

Nutlin: Prepare stock solutions in DMSO.

-

BH3-M6: Prepare stock solutions in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in PBS.

-

Antibodies for Western Blotting: p27, Bax, IκB-α, p-Akt, survivin, caspase-3, PARP, p21, WEE1, and β-actin.

-

Cell Viability (MTT) Assay

-

Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound, nutlin, or BH3-M6 alone, or in combination for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Seed cells in 6-well plates and treat with the indicated drug concentrations and times.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Tumor Xenograft Studies

-

Handle all animals in accordance with institutional guidelines.

-

Implant human tumor cells (e.g., MDA-MB-231) subcutaneously into the flanks of nude mice.[1]

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound and/or other anticancer drugs via an appropriate route (e.g., intraperitoneal injection). The control group should receive a vehicle.

-

Monitor tumor size and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for biomarkers).

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of action of this compound.

Caption: Synergistic action of this compound and Nutlin.

Caption: Synergistic action of this compound and BH3-M6.

Caption: General experimental workflow for synergy assessment.

References

- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-covalent proteasome inhibitor this compound induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PI-1840 Treatment of MDA-MB-231 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-1840 is a novel, noncovalent, and rapidly reversible inhibitor of the proteasome, demonstrating potent anti-tumor activity. It selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, a key player in cellular protein degradation.[1][2] Dysregulation of the ubiquitin-proteasome system is a hallmark of many cancers, making it a prime target for therapeutic intervention. In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, which lack targeted therapies, this compound has shown significant efficacy in inhibiting cell viability and tumor growth.[1]

These application notes provide detailed protocols for the treatment of MDA-MB-231 cells with this compound, enabling researchers to investigate its mechanism of action and potential as an anti-cancer agent. The protocols cover cell viability assays and Western blot analysis to assess the downstream effects of proteasome inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound in the MDA-MB-231 human breast cancer cell line.

| Parameter | Cell Line | Value | Reference |

| IC50 (Viability) | MDA-MB-231 | 2.2 µM | [1] |

| In Vivo Tumor Growth Inhibition | MDA-MB-231 Xenografts | 76% | [1] |

| In Vivo Dosage | Nude Mice | 150 mg/kg/day, i.p. | [1] |

Signaling Pathway of this compound in MDA-MB-231 Cells

This compound exerts its anti-tumor effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of key cellular proteins that regulate cell cycle progression and apoptosis. The diagram below illustrates the proposed signaling pathway.

Caption: this compound inhibits the proteasome, leading to the accumulation of p27, Bax, and IκB-α, ultimately inducing apoptosis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol details the steps to determine the effect of this compound on the viability of MDA-MB-231 cells using a colorimetric MTT assay.

Materials:

-

MDA-MB-231 cells

-

DMEM/high glucose medium supplemented with 10% FBS and 1% penicillin/streptomycin[3]

-

This compound stock solution (dissolved in DMSO)

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Workflow Diagram:

Caption: Workflow for assessing MDA-MB-231 cell viability after this compound treatment using an MTT assay.

Procedure:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in DMEM/high glucose medium supplemented with 10% FBS and 1% penicillin/streptomycin in a 37°C incubator with 5% CO2.[3]

-

Trypsinize and count the cells. Seed approximately 10,000 cells per well in a 96-well plate.[3]

-

Incubate the plate overnight to allow the cells to adhere.[3]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range to test is 0.1 µM to 100 µM to determine the IC50 value.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the cells for 72 hours.[3]

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis for Proteasome Substrate Accumulation

This protocol outlines the procedure for detecting the accumulation of proteasome substrates p27, Bax, and IκB-α in MDA-MB-231 cells following treatment with this compound.

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against p27, Bax, IκB-α, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with an effective concentration of this compound (e.g., 2-5 times the IC50, such as 5-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p27, Bax, and IκB-α overnight at 4°C. Also, probe a separate membrane or strip the original membrane and probe for a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. An increase in the levels of p27, Bax, and IκB-α is expected in the this compound treated samples compared to the control.[1][2]

-

Conclusion

This compound is a valuable research tool for studying the role of the proteasome in MDA-MB-231 breast cancer cells. The provided protocols offer a framework for investigating its cellular effects, including its impact on cell viability and the accumulation of key regulatory proteins. These studies can contribute to a better understanding of proteasome inhibition as a therapeutic strategy for triple-negative breast cancer.

References

- 1. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Propidium Iodide (PI) for Cell Cycle Analysis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle analysis is a fundamental tool in cellular biology and a critical component of drug discovery, particularly in oncology. It allows for the quantitative assessment of a cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that is widely used for this purpose.[1][2] PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] As cells progress through the cell cycle, their DNA content changes predictably: cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount of DNA.

By staining a population of cells with PI and analyzing them using flow cytometry, distinct histograms can be generated that represent the distribution of cells in each phase. This technique is invaluable for studying the effects of chemical compounds, genetic modifications, or disease states on cell proliferation and division.

Principle of PI Staining for Cell Cycle Analysis

Propidium iodide is a membrane-impermeant dye, meaning it cannot cross the membrane of live cells. Therefore, cells must first be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and bind to the nuclear DNA.[1][3] PI also binds to double-stranded RNA; thus, treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA content.[1] When excited by a laser (typically at 488 nm), PI intercalated in the DNA emits a red fluorescence signal that is detected by the flow cytometer. The intensity of this fluorescence is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Experimental Protocol: PI Staining for Cell Cycle Analysis

This protocol provides a standardized procedure for staining cells with Propidium Iodide for cell cycle analysis by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 3.8 mM sodium citrate in PBS)[1]

-

RNase A solution (100 µg/mL in PBS)[3]

-

Polystyrene or polypropylene tubes for flow cytometry[3]

-

Centrifuge

-

Vortex mixer[3]

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[1][3] This step is critical to prevent cell clumping.

-

Incubate the cells on ice for at least 30 minutes.[3] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[1]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Ethanol-fixed cells are more buoyant.[3]

-

Carefully aspirate the ethanol supernatant without disturbing the pellet.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 400 µL of PI staining solution and 50 µL of RNase A solution.[3]

-

Incubate the cells in the dark at room temperature for at least 30 minutes.[4] Some cell types may require a longer incubation period.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

-

Collect data for at least 10,000 single-cell events.[3]

-

Use a dot plot of the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.

-

Generate a histogram of the PI fluorescence intensity (Area) on a linear scale.

-

Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Presentation

The following table provides a template for summarizing quantitative data from cell cycle analysis experiments.

| Parameter | Control Group | Treatment Group A | Treatment Group B |

| Cell Type | e.g., HeLa | e.g., HeLa | e.g., HeLa |

| Treatment | Vehicle | Compound X (10 µM) | Compound Y (5 µM) |

| Duration | 24 hours | 24 hours | 24 hours |

| % G0/G1 Phase | |||

| % S Phase | |||

| % G2/M Phase | |||

| Sub-G1 (Apoptosis) |

Visualizations

Caption: Experimental workflow for Propidium Iodide (PI) staining for cell cycle analysis.

Caption: Mechanism of PI staining for distinguishing cell cycle phases based on DNA content.

References

Application Notes and Protocols for Transwell Assay to Measure Cell Migration with PI-1840

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for utilizing the novel, non-covalent proteasome inhibitor, PI-1840, in a Transwell cell migration assay. This document is intended for researchers in cell biology, oncology, and drug development who are investigating the effects of therapeutic compounds on cancer cell metastasis.

Introduction

Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, tissue repair, and cancer metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro. It allows for the quantification of cell movement through a porous membrane towards a chemoattractant.

This compound is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] By inhibiting the proteasome, this compound leads to the accumulation of various cellular proteins, including the inhibitor of kappa B alpha (IκBα).[1][2][3] This accumulation prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a crucial role in promoting cell migration and invasion in various cancers.[4] Studies have shown that this compound can attenuate the migration and invasion capabilities of cancer cells, such as osteosarcoma cells.

This document provides a detailed protocol for performing a Transwell cell migration assay to assess the inhibitory effect of this compound.

Data Presentation

The following table summarizes representative quantitative data from a Transwell migration assay using a proteasome inhibitor with a similar mechanism of action to this compound, bortezomib, on retinal pigment epithelial (RPE) cells. This data illustrates the potential inhibitory effect that can be expected when using this compound.

| Treatment Group | Concentration | Incubation Time | Migrated Cells (Normalized to Control) |

| Control (Vehicle) | - | 24 hours | 100% |

| Bortezomib | 20 nM | 24 hours | Significantly decreased |

Note: This data is based on the effects of bortezomib, a proteasome inhibitor that, like this compound, affects the NF-κB pathway.[5] Specific results for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials

-

24-well Transwell® inserts (8.0 µm pore size)

-

24-well tissue culture plates

-

Selected cancer cell line (e.g., U2-OS or MG-63 osteosarcoma cells)

-

Cell culture medium (e.g., DMEM or McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Bovine Serum Albumin (BSA)

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol for Transwell Cell Migration Assay

1. Cell Preparation: a. Culture the selected cancer cell line to 70-80% confluency in their recommended complete growth medium. b. The day before the assay, replace the medium with a serum-free medium to starve the cells for 18-24 hours. c. On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in a serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.

2. Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of complete growth medium containing 10% FBS as a chemoattractant. b. Add the desired concentrations of this compound (e.g., a range of 10-100 nM, based on preliminary toxicity assays) or vehicle control (DMSO) to the serum-free medium containing the cell suspension. c. Carefully place the Transwell® inserts into the wells of the 24-well plate. d. Seed 100 µL of the cell suspension (containing this compound or vehicle) into the upper chamber of each Transwell® insert.

3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration determined by the cell type's migration rate (typically 12-48 hours). A time-course experiment is recommended for initial optimization.

4. Staining and Visualization: a. After incubation, carefully remove the Transwell® inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. d. Stain the fixed cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry.

5. Quantification of Cell Migration: a. Once dry, visualize the stained, migrated cells using an inverted microscope. b. Capture images from several random fields of view for each insert. c. Count the number of migrated cells per field using image analysis software. d. Calculate the average number of migrated cells for each treatment condition. e. Normalize the data to the vehicle control group to determine the percentage of migration inhibition.

Mandatory Visualization

Caption: Workflow of the Transwell cell migration assay with this compound treatment.

Caption: this compound inhibits cell migration by blocking the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant Activation of Wound-Healing Programs within the Metastatic Niche Facilitates Lung Colonization by Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing PI-1840 Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract